

# Technical Monograph: 1,2-Diphenoxybenzene (High-Purity Specification)

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## Compound of Interest

Compound Name:	1,2-Diphenoxybenzene
CAS No.:	3379-37-1
Cat. No.:	B3260994

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## Part 1: Executive Summary & Physicochemical Profile

**1,2-Diphenoxybenzene** (CAS: 3379-37-1) is a diaryl ether derivative where two phenoxy groups are attached to a benzene ring at the ortho (1,[1]2) position. While often overshadowed by its para-isomer (1,4-diphenoxybenzene) or its aliphatic analog (1,2-diphenoxyethane), the ortho-isomer occupies a critical niche as a sensitizer in thermal recording media and a specialized intermediate in organic synthesis.[1]

The specific melting point range of 81–83 °C is a critical quality attribute (CQA). It distinguishes the high-performance sensitizer grade—optimized for sharp thermal response—from crude technical grades or other structural isomers (e.g., 1,3-diphenoxybenzene, MP ~60 °C; 1,4-diphenoxybenzene, MP ~76–78 °C).[1]

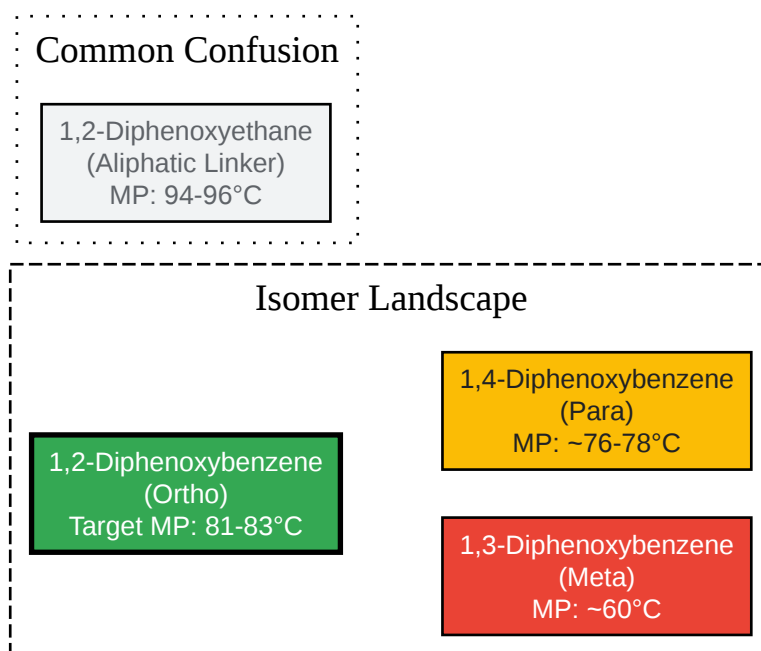
## Physicochemical Specifications

The following table consolidates the target specifications for the 81–83 °C grade material.

Property	Specification	Notes
Chemical Name	1,2-Diphenoxybenzene	ortho-Diphenoxybenzene
CAS Number	3379-37-1	Distinct from 1,2-diphenoxyethane (104-66-5)
Molecular Formula	C <sub>18</sub> H <sub>14</sub> O <sub>2</sub>	MW: 262.30 g/mol
Target Melting Point	81.0 – 83.0 °C	Sharp endotherm required for sensitizer function
Appearance	White crystalline powder	Must be free of discoloration (oxidation)
Purity (HPLC)	≥ 99.0%	Impurities broaden the melt transition
Solubility	Soluble in Toluene, Acetone	Insoluble in Water

## Structural Context & Isomer Differentiation

It is vital to distinguish the target compound from its isomers to prevent critical formulation errors.



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Figure 1: Isomeric landscape of diphenoxybenzenes. The target 1,2-isomer is distinct from the lower-melting meta/para forms and the higher-melting ethane analog.[1]

## Part 2: Synthesis & Purification Protocols[6]

To achieve the stringent 81–83 °C melting point, a standard Ullmann coupling is often insufficient due to the formation of oligomeric byproducts.[1] The following protocol utilizes a modified Ullmann Ether Synthesis with phase-transfer catalysis to ensure high regioselectivity and yield.

### Synthetic Route: Catechol-Bromobenzene Coupling

This route is preferred over the reaction of 1,2-dichlorobenzene with phenol due to the higher reactivity of the hydroxyl groups on catechol compared to the deactivating chlorine substituents on the benzene ring.[1]

Reaction Scheme:

[1]

### Step-by-Step Protocol

Step 1: Reagent Charging

- In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge:
  - Catechol (1.0 eq): 11.0 g (0.1 mol)
  - Bromobenzene (2.5 eq): 39.25 g (0.25 mol) – Excess drives completion.
  - Potassium Phosphate ( $K_3PO_4$ , 4.0 eq): 84.8 g – Base.[1]
  - Copper(I) Iodide ( $CuI$ , 10 mol%): 1.9 g – Catalyst.[1]
  - Picolinic Acid (20 mol%): 2.46 g – Ligand to stabilize Cu species.

- DMSO (Dimethyl sulfoxide): 200 mL – Solvent.

### Step 2: Reaction

- Purge the system with Nitrogen for 15 minutes.
- Heat the mixture to 110 °C for 24 hours.
- Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The disappearance of catechol is the primary endpoint.

### Step 3: Work-up

- Cool the mixture to room temperature.
- Dilute with Water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).
- Wash the combined organic layers with:
  - 1M NaOH (2 x 100 mL) – Removes unreacted catechol and phenol byproducts.
  - Brine (1 x 100 mL).
- Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.

Step 4: Purification (Critical for MP 81-83 °C) The crude solid typically melts over a broad range (70–78 °C). Recrystallization is mandatory.

- Dissolve the crude solid in minimal boiling Ethanol (95%).
- Allow to cool slowly to room temperature, then chill to 4 °C.
- Filter the white crystals.
- Second Recrystallization: If MP is < 81 °C, recrystallize again from Isopropanol.
- Dry in a vacuum oven at 40 °C for 12 hours.

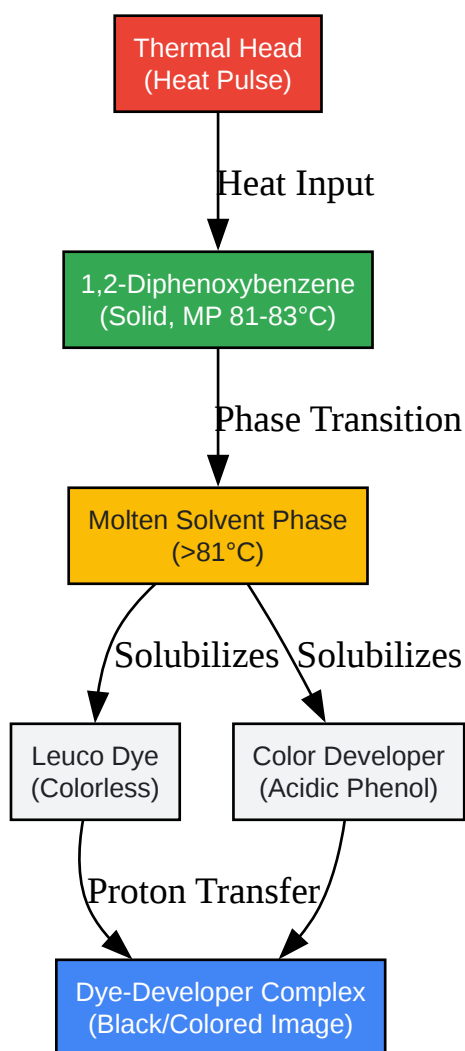
## Part 3: Applications in Thermal Recording Media

The primary industrial driver for **1,2-diphenoxybenzene** with a sharp 81–83 °C melting point is its role as a Sensitizer in thermal paper technology.[1]

### Mechanism of Action

In thermal paper, the "Sensitizer" acts as a solvent at elevated temperatures.[1] It melts sharply at a specific threshold (81–83 °C), dissolving the Leuco Dye and the Color Developer, allowing them to react and form the image.[1]

- Why 81–83 °C?
  - Too Low (< 70 °C): Background fogging occurs during storage (thermal instability).
  - Too High (> 100 °C): Requires excessive print head energy, reducing printer life and print speed.[1]
  - 81–83 °C: The "Goldilocks" zone for high-speed POS (Point of Sale) printers.



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Figure 2: The functional role of **1,2-diphenoxybenzene** in thermal printing.[1] The sharp melting point triggers the color-forming reaction.[1]

## Part 4: Analytical Validation & Safety

### Differential Scanning Calorimetry (DSC)

To validate the 81–83 °C specification, DSC is superior to capillary melting point methods.[1]

- Protocol: Heat 5 mg sample at 10 °C/min under N<sub>2</sub>.
- Acceptance Criteria: Onset temperature

81.0 °C; Peak width at half height < 2.0 °C.

## HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
- Mobile Phase: Acetonitrile : Water (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Time: **1,2-Diphenoxybenzene** typically elutes after 1,3- and 1,4- isomers due to the "ortho effect" influencing polarity and interaction with the stationary phase.[1]

## Safety Profile

- GHS Classification: Aquatic Chronic 2 (H411).
- Handling: Avoid dust generation. Use standard PPE (Gloves, Goggles).[1]
- Stability: Stable under normal conditions. Avoid strong oxidizing agents.

## References

- PubChem.**1,2-Diphenoxybenzene** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)[1]
- Oji Paper Co., Ltd.Heat-sensitive recording material.[1][2][3] U.S. Patent 5,008,236.[2] (Describes the use of **1,2-diphenoxybenzene** as a sensitizer). Available at:
- Justia Patents.Thermal Recording Material Sensitizers. Available at: [\[Link\]](#)[1]

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## Sources

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